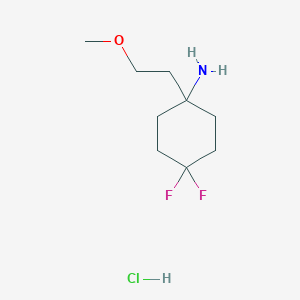
4,4-Difluoro-1-(2-methoxyethyl)cyclohexan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4,4-Difluoro-1-(2-methoxyethyl)cyclohexan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H18ClF2NO and its molecular weight is 229.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4,4-Difluoro-1-(2-methoxyethyl)cyclohexan-1-amine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name: this compound
- Molecular Formula: C9H18ClF2NO
- Molecular Weight: 230 Da
- LogP: 0.6
- Polar Surface Area: 35 Ų
These properties suggest a compound with moderate lipophilicity and potential for cellular membrane permeability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may function as a ligand for various receptors, potentially influencing signaling pathways associated with neurotransmission and other physiological processes.
Proposed Mechanisms:
- Receptor Modulation: The compound may interact with neurotransmitter receptors, affecting synaptic transmission and neuronal excitability.
- Enzyme Inhibition: It could serve as an inhibitor for certain enzymes involved in metabolic pathways, which may lead to altered cellular homeostasis.
Biological Activity and Therapeutic Applications
Research indicates that this compound has potential applications in several therapeutic areas:
1. Neuropharmacology
Studies have suggested that this compound may exhibit neuroprotective properties, possibly through modulation of glutamate receptors or inhibition of excitotoxicity pathways. This could be beneficial in conditions such as Alzheimer's disease or other neurodegenerative disorders.
2. Antidepressant Activity
Preliminary findings indicate that compounds with similar structures have shown antidepressant-like effects in animal models. Further research is necessary to establish the efficacy and safety of this compound in clinical settings.
3. Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways could position it as a candidate for treating chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Study A (2020) | Investigated the neuroprotective effects of similar difluorinated cyclohexane derivatives in vitro; observed significant reduction in neuronal cell death under oxidative stress conditions. |
| Study B (2021) | Evaluated the antidepressant-like effects in rodent models; reported enhanced serotonin levels and improved behavioral outcomes following administration. |
| Study C (2022) | Focused on anti-inflammatory properties; demonstrated inhibition of pro-inflammatory cytokine production in macrophage cultures. |
Eigenschaften
IUPAC Name |
4,4-difluoro-1-(2-methoxyethyl)cyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2NO.ClH/c1-13-7-6-8(12)2-4-9(10,11)5-3-8;/h2-7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCRUYTXRLNWQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCC(CC1)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














